

# Mechanism of action of TIGIT immune checkpoint

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Mechanism of Action of the TIGIT Immune Checkpoint

#### Introduction

T cell immunoreceptor with Ig and ITIM domains (TIGIT) is an inhibitory immune checkpoint receptor that plays a crucial role in regulating immune responses, particularly in the context of cancer and chronic infections.[1][2] Expressed on key immune effector cells, including activated CD4+ and CD8+ T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells, TIGIT functions to dampen immune activation and prevent excessive inflammation.[3][4] However, tumor cells frequently exploit this pathway to evade immune surveillance and destruction.[1][5] TIGIT exerts its inhibitory functions through a complex network of interactions, primarily centered around its competition with the co-stimulatory receptor CD226 (also known as DNAM-1) for shared ligands expressed on antigen-presenting cells (APCs) and tumor cells.[5][6] This guide provides a detailed examination of the molecular mechanisms underlying TIGIT's function, its impact on various immune cell subsets, and the experimental methodologies used to investigate its pathway.

## The TIGIT/CD226 Axis: A Balance of Activation and Inhibition

The functional effects of TIGIT are best understood in the context of its interplay with a family of interacting receptors and ligands. This axis determines the net signaling outcome—either activation or inhibition—of the immune cell.



- Receptors: These are expressed on T cells and NK cells.
  - TIGIT: An inhibitory receptor containing an Immunoreceptor Tyrosine-based Inhibitory Motif
    (ITIM) and an Immunoglobulin Tyrosine Tail (ITT)-like motif in its cytoplasmic domain.[7][8]
  - CD226 (DNAM-1): An activating receptor that delivers a positive co-stimulatory signal.[7]
    [9]
  - CD96 (TACTILE): Another receptor that binds CD155 and is generally considered inhibitory in mice, though its role in humans is still under investigation.[9]
- Ligands: These are expressed on APCs (like dendritic cells and macrophages) and are often upregulated on tumor cells.[3][10]
  - CD155 (Poliovirus Receptor, PVR): The primary and high-affinity ligand for both TIGIT and CD226.[3][11][12]
  - CD112 (Nectin-2, PVRL2): A lower-affinity ligand for TIGIT and CD226.[3][11][13]
  - CD113 (Nectin-3): Binds TIGIT with lower affinity.[9][14]

The balance of expression between TIGIT and CD226 on the lymphocyte surface and the availability of their shared ligands in the microenvironment are critical determinants of the cellular response.[3][15]

### Molecular Mechanisms of TIGIT-Mediated Inhibition

TIGIT employs multiple mechanisms to suppress immune cell function, acting through both direct signaling and by interfering with activating pathways.

### **Direct Inhibitory Signaling (Cell-Intrinsic)**

Upon binding to its ligands (primarily CD155), the ITIM and ITT-like motifs within TIGIT's cytoplasmic tail become phosphorylated.[8][16] This recruits intracellular phosphatases, such as SHIP1 and SHP2, which dephosphorylate key components of activating signaling cascades, thereby delivering a direct inhibitory signal into the cell.[6][17] This intrinsic signaling directly suppresses lymphocyte proliferation, cytokine production, and cytotoxic activity.[6][18]





Click to download full resolution via product page

Caption: TIGIT direct signaling pathway.

## **Competition with CD226 for Ligand Binding**

TIGIT binds to the primary ligand CD155 with a significantly higher affinity than the activating receptor CD226.[3][10] This competitive advantage allows TIGIT to effectively sequester CD155, preventing its engagement with CD226 and thereby blocking the transmission of a critical co-stimulatory signal required for full T cell and NK cell activation.[5][19]

#### **Disruption of CD226 Dimerization**

Beyond competing for ligands, TIGIT can interact directly with CD226 on the same cell surface (in cis). This interaction disrupts the homodimerization of CD226, a process necessary for its signaling function.[17][20][21] This represents another layer of TIGIT-mediated suppression that is independent of ligand binding.[17][20]

### Modulation of Antigen-Presenting Cell (APC) Function

TIGIT can also exert its effects indirectly. When TIGIT on a T cell or Treg engages with CD155 on a dendritic cell (DC), it can induce an immunosuppressive phenotype in the DC.[11] This "reverse signaling" leads to increased production of the inhibitory cytokine IL-10 and decreased production of the pro-inflammatory, T cell-activating cytokine IL-12 by the DC, further dampening the overall immune response.[11][22]



#### Competitive Receptor Axis







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What are TIGIT inhibitors and how do they work? [synapse.patsnap.com]
- 2. scholar.xjtlu.edu.cn:443 [scholar.xjtlu.edu.cn:443]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. adipogen.com [adipogen.com]
- 6. Frontiers | Intrinsic Expression of Immune Checkpoint Molecule TIGIT Could Help Tumor Growth in vivo by Suppressing the Function of NK and CD8+ T Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 9. TIGIT as an emerging immune checkpoint PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the "PVR-TIGIT axis" with immune checkpoint therapies PMC [pmc.ncbi.nlm.nih.gov]
- 11. TIGIT Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The interaction of TIGIT with PVR and PVRL2 inhibits human NK cell cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. TIGIT/CD226 Axis Regulates Anti-Tumor Immunity [mdpi.com]
- 16. frontiersin.org [frontiersin.org]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. kuickresearch.com [kuickresearch.com]
- 19. youtube.com [youtube.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. academic.oup.com [academic.oup.com]
- 22. TIGIT Blockade Assay Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Mechanism of action of TIGIT immune checkpoint]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3175645#mechanism-of-action-of-tigit-immune-checkpoint]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com